molecular formula C25H18Cl2N2O B15002254 2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole

2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole

Cat. No.: B15002254
M. Wt: 433.3 g/mol
InChI Key: PWUNKAJQNQSBBJ-UHFFFAOYSA-N
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Description

2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with a naphthalen-1-ylmethyl group and a 2,4-dichlorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification of the final product is typically done through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-DICHLOROPHENOXY)METHYL]-1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H18Cl2N2O

Molecular Weight

433.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C25H18Cl2N2O/c26-19-12-13-24(21(27)14-19)30-16-25-28-22-10-3-4-11-23(22)29(25)15-18-8-5-7-17-6-1-2-9-20(17)18/h1-14H,15-16H2

InChI Key

PWUNKAJQNQSBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3COC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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